

Dilmapimod p38 mitogen-activated protein kinase inhibitor

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Compound Focus: Dilmapimod

CAS No.: 444606-18-2

Cat. No.: S548282

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Dilmapimod Overview and Mechanism of Action

The table below summarizes the core characteristics of **dilmapimod**.

Attribute	Description
Generic Name	Dilmapimod [1]
Molecular Target	p38 mitogen-activated protein kinase (MAPK), specifically MAPK14 (p38 α) [2] [1]
Mechanism of Action	Small molecule inhibitor of the p38 MAPK intracellular signaling pathway, reducing the production of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and mediators [2] [1]
Chemical Formula	$C_{23}H_{19}F_3N_4O_3$ [1]
DrugBank Accession Number	DB12140 [1]
Therapeutic Areas	Chronic Obstructive Pulmonary Disease (COPD), Neuropathic Pain, Acute Respiratory Distress Syndrome (ARDS), Rheumatoid Arthritis (investigational) [3] [1]

Summary of Clinical Trial Findings

Dilmapimod has been evaluated in multiple clinical trials for different inflammatory conditions. The table below synthesizes key findings from these studies.

Condition / Study	Study Design	Key Findings
COPD [2] [4]	Randomized, placebo-controlled trial in 17 COPD patients; single 25 mg oral dose.	Reduced systemic inflammation biomarkers; modulated gene expression in blood/sputum (STAT1, MMP-9, CAV1, IL-1 β) linked to fibrinogen/CRP regulation [2] [4].
Neuropathic Pain [3] [5]	Randomized, double-blind, placebo-controlled, crossover trial in 50 patients with nerve injury; 15 mg/day oral for 2 weeks.	Statistically significant reduction in average daily pain score vs. placebo (0.80-point difference on NRS); well-tolerated [3].
ARDS Risk (Severe Trauma) [6] [7]	Randomized, double-blind, placebo-controlled phase IIa in 77 severe trauma patients; IV infusion for 3 days.	Well-tolerated; 24-hour 10 mg infusion showed favorable PK profile and largest reductions in IL-6, CRP, IL-8, sTNF-R1 vs. placebo [6] [7].

Quantitative Pharmacokinetic and Pharmacodynamic Data

Population pharmacokinetic modeling in severe trauma patients characterized the drug's profile, with body mass index (BMI) identified as a significant covariate [7].

Pharmacokinetic Parameter	Value (Population Mean)
Clearance (CL)	35.87 L/h [7]
Volume of Distribution at Steady State (V_{ss})	160 L [7]

Pharmacokinetic Parameter	Value (Population Mean)
Significant Covariate	Body Mass Index (BMI) - Increased CL and inter-compartment clearance (Q2) [7]
Key Pharmacodynamic Effect	Trend of inhibiting C-Reactive Protein (CRP) production; described by an indirect response model [7]

Detailed Experimental Protocols

For researchers, understanding the methodologies used to study **dilmapimod**'s effects is crucial. Here are detailed protocols from key studies.

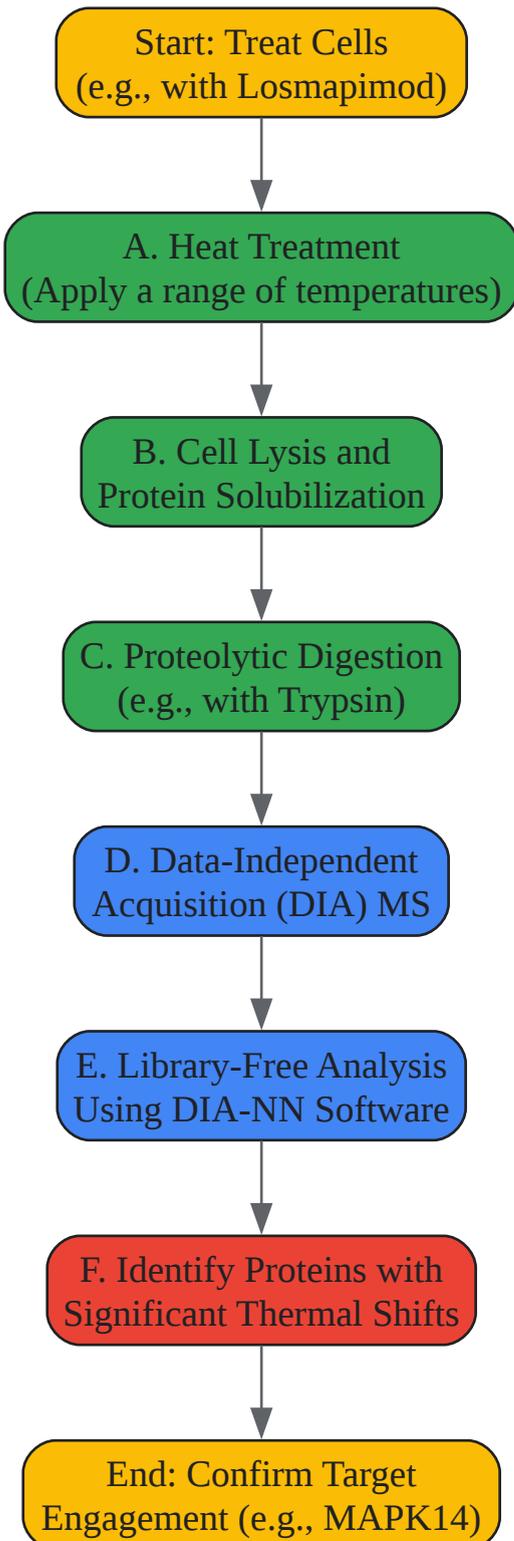
Gene Expression Analysis in a COPD Clinical Trial

This protocol outlines the process for analyzing gene expression changes in blood and sputum samples from a clinical trial [2].

- **Sample Collection:** Whole blood was collected in PAXgene blood RNA tubes. Induced sputum samples were processed using dithiothreitol (DTT), and cells were collected in TRIZOL [2].
- **RNA Extraction and Quality Control:** RNA was robotically extracted. Quality was assessed using A260/A280 ratios and an Agilent Bioanalyzer to check ribosomal RNA band ratios (28s/18s) [2].
- **Whole-Genome Microarray:**
 - **Amplification and Labeling:** 50 ng of total RNA was converted to amplified antisense cDNA using the NuGEN Ovation RNA Amplification System V2. The cDNA was fragmented and biotin-labeled using the FL-Ovation cDNA Biotin Module V2 [2].
 - **Hybridization and Scanning:** Labeled samples were hybridized to Affymetrix Human Genome HG-U133plus2 GeneChips. Arrays were washed and scanned on GeneChip 3000 scanners [2].
- **Real-Time PCR Validation:** Selected genes (CCL5, IL-1 β , IL-6, etc.) were measured using TaqMan or SYBR Green assays. RNA was reverse-transcribed to cDNA, and results were normalized to housekeeper genes (RL19, GAPDH, etc.) [2].

Target Engagement Analysis via Thermal Proteome Profiling (TPP)

This methodology, used for the related p38 inhibitor losmapimod, is highly relevant for deconvoluting **dilmapiomod**'s targets [8]. The workflow below outlines the key steps in the DIA-based TPP protocol for detecting target engagement, adapted from the studies on losmapimod [8].

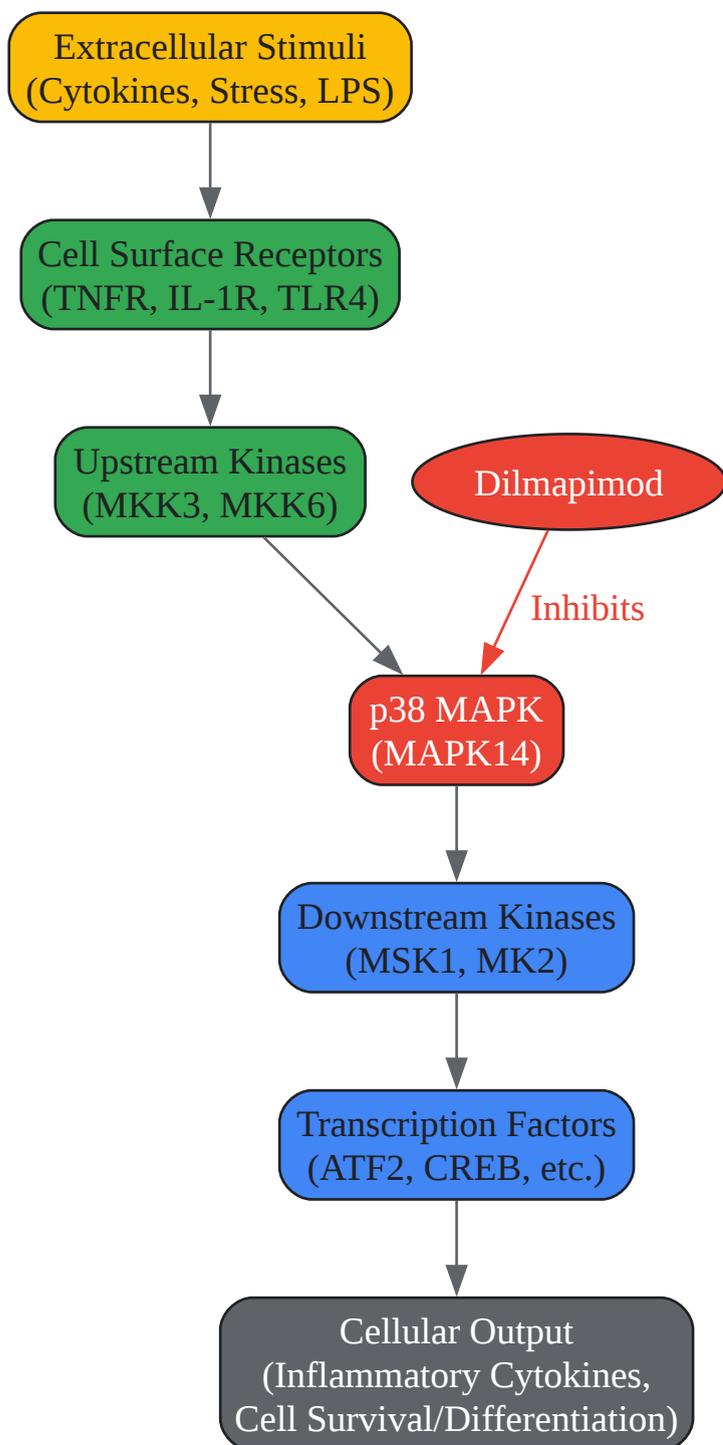


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- **Cell Treatment and Heating:** Acute myeloid leukemia cells (THP-1) are treated with the compound of interest (e.g., 1 μ M losmapimod) or vehicle. Intact cells or cell lysates are aliquoted and heated across a range of temperatures (e.g., from 40°C to 65°C) [8].
- **Sample Preparation for MS:**
 - **Lysis and Digestion:** Heated samples are lysed, and insoluble aggregates are removed. The soluble protein fraction is digested with trypsin [8].
 - **Label-Free Quantification:** Unlike TMT-based methods, this protocol uses **data-independent acquisition (DIA) mass spectrometry** for label-free quantification, which is more cost-effective and reduces missing values [8].
- **Data Analysis:**
 - **Protein Quantification:** The DIA data are analyzed using **library-free mode in DIA-NN software** to quantify protein abundance across all temperatures [8].
 - **Melting Curve Analysis:** Melting curves are generated for each protein. A significant rightward shift in the melting curve (increased thermal stability) in the drug-treated condition compared to the vehicle indicates direct target engagement [8].
 - **Hit Confirmation:** The known target, MAPK14 (p38 α), and its downstream substrates like MAPKAPK3, serve as positive controls for validating the assay [8].

p38 MAPK Signaling Pathway and Role of Inhibitors

The following diagram illustrates the core p38 MAPK signaling pathway, which is central to **dilmapimod's** mechanism of action.



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